1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol
Description
1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol is a cyclopropane-containing amino alcohol characterized by a strained cyclopropyl ring attached to an aminomethyl group and a branched 2-methylbutanol chain. Cyclopropane derivatives are often explored for their unique stereoelectronic properties, which can enhance binding affinity in drug design or serve as intermediates in organic synthesis .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-7(2)8(11)9(6-10)4-5-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
BXBICOCCNDMWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1(CC1)CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 2-methylbutanal in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include mild temperatures and solvents such as ethanol or dichloromethane. Major products formed from these reactions include cyclopropyl ketones, secondary amines, and substituted cyclopropyl derivatives .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the cyclopropyl ring can induce conformational changes in target proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Target Compound: 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol
- Core structure : Cyclopropane ring fused to a 2-methylbutan-1-ol chain.
- Functional groups : Primary amine (-CH2NH2) and secondary alcohol (-OH).
Analog 1: 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6)
- Core structure: Cyclopropane fused to a cyclobutanol ring.
- Key difference: Replaces the branched butanol chain with a strained cyclobutanol ring .
- Molecular formula: C8H15NO; Molecular weight: 141.21 .
Analog 2: 1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol (CAS 1851013-46-1)
Analog 3: (S)-2-Amino-3-methylbutan-1-ol
- Core structure: Linear amino alcohol with a methyl branch.
- Key difference : Lacks cyclopropane; simpler aliphatic structure.
- Synthesis yield : 96% (higher than cyclopropane-containing analogs) .
Physicochemical Properties
Key observations :
- Cyclopropane analogs (e.g., CAS 1849348-06-6) exhibit lower molecular weights than cyclopentane derivatives (e.g., CAS 1851013-46-1) .
Data Tables
Table 1: Structural Comparison of Cyclopropane Derivatives
| Compound | Cyclopropane | Alcohol Type | Additional Substituents |
|---|---|---|---|
| 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol | Yes | Secondary (branched) | 2-Methyl |
| 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | Yes | Secondary (cyclic) | Cyclobutane ring |
| 1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol | No (cyclopentane) | Secondary (cyclic) | Cyclopentane, methyl |
Discussion
The target compound’s cyclopropane-aminomethyl motif distinguishes it from linear amino alcohols (e.g., ) and larger-ring analogs (e.g., ). Its branched butanol chain may confer improved solubility compared to cyclic alcohols like CAS 1849348-06-6 . However, synthetic challenges associated with cyclopropane ring formation could limit scalability compared to simpler amino alcohols . Future research should explore its biological activity, leveraging insights from berotralstat’s cyclopropylmethylamino pharmacophore .
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The molecular formula of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol is C_8H_15N_O. The compound features a cyclopropyl group, an aminomethyl moiety, and a branched alkyl chain, which contribute to its biological properties.
The biological activity of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the aminomethyl group facilitates hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activities. This interaction may influence several biochemical pathways, particularly those related to neurotransmitter systems.
Biological Activity Overview
Research has indicated that 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol exhibits various biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Interaction : The compound has shown promise in modulating enzyme activities, which could have implications in therapeutic applications for conditions involving enzyme dysfunctions.
Data Table: Biological Activities of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol
Case Studies
Several studies have explored the biological effects of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol:
Case Study 1: Neurotransmitter Interaction
In a study examining the effects of various compounds on serotonin receptors, 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol demonstrated significant binding affinity. This suggests its potential use in treating mood disorders by modulating serotonin levels.
Case Study 2: Enzyme Modulation
Another investigation focused on the compound's ability to inhibit specific metabolic enzymes involved in the degradation of neurotransmitters. The results indicated that the compound could enhance neurotransmitter availability, further supporting its role in neuropharmacology.
Research Findings
Recent research highlights the following findings regarding the biological activity of 1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol:
- Binding Affinity Studies : Molecular docking studies have shown that the compound binds effectively to several key receptors involved in neurotransmission, indicating its potential as a therapeutic agent.
- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to observable changes in behavior consistent with enhanced serotonergic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
